4-(6,7-Dimethoxyquinolin-4-yloxy)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(6,7-dimethoxyquinolin-4-yl)oxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-20-16-9-13-14(10-17(16)21-2)18-8-7-15(13)22-12-5-3-11(19)4-6-12/h3-10,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVCSEHIAWISPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Research Context and Significance of 4 6,7 Dimethoxyquinolin 4 Yloxy Phenol
Importance of the Quinoline (B57606) Scaffold in Chemical Biology and Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery. Its presence in a wide array of natural products and synthetic compounds with diverse pharmacological activities underscores its versatility. Quinoline derivatives have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This has led to their extensive investigation and incorporation into numerous therapeutic agents.
The rigid, planar nature of the quinoline ring system allows it to effectively interact with various biological targets, such as enzymes and receptors, through mechanisms like intercalation with DNA and binding to ATP pockets of kinases. The adaptability of the quinoline scaffold for chemical modification at multiple positions further enhances its utility, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to optimize therapeutic efficacy.
Strategic Role of Aryloxyquinolines as Molecular Architectures in Biological Research
The introduction of an aryloxy group at the 4-position of the quinoline ring gives rise to the aryloxyquinoline scaffold, a molecular architecture that has proven particularly fruitful in the development of targeted therapies. This linkage creates a flexible yet defined three-dimensional structure that can be tailored to fit the specific contours of a biological target.
The ether linkage in aryloxyquinolines provides a stable connection that is resistant to metabolic degradation, contributing to improved bioavailability and in vivo stability of drug candidates. The aryl portion of the molecule offers an additional site for substitution, allowing for the introduction of various functional groups to modulate activity, selectivity, and solubility. This strategic design has been successfully employed in the development of potent and selective inhibitors of key cellular signaling pathways implicated in disease. For instance, certain aryloxylepidine derivatives, which are structurally related to aryloxyquinolines, have been developed as fungicides, demonstrating the broad utility of this chemical class.
Position of 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol as a Precursor for Advanced Chemical Entities
The compound this compound is a prime example of a well-designed molecular precursor. The 6,7-dimethoxy substitution pattern on the quinoline ring is a key feature found in several potent kinase inhibitors. These methoxy (B1213986) groups can form important hydrogen bonds within the ATP-binding sites of various kinases, contributing to the high affinity and selectivity of the resulting inhibitors.
The phenolic hydroxyl group provides a reactive handle for further chemical elaboration. It is the key site for the introduction of additional molecular fragments that can extend into other regions of a target's binding pocket, thereby enhancing potency and modulating the pharmacological profile. A prominent example of the strategic use of a closely related precursor is in the synthesis of Cabozantinib, a multi-tyrosine kinase inhibitor approved for the treatment of certain cancers. The synthesis of Cabozantinib involves a key intermediate, 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline, which is structurally analogous to this compound. It is highly probable that the synthesis of this aniline (B41778) intermediate proceeds through the nitration of this compound followed by reduction, or via a direct nucleophilic aromatic substitution reaction involving 4-chloro-6,7-dimethoxyquinoline (B44214) and p-aminophenol.
This underscores the role of this compound as a pivotal building block, providing the core quinoline scaffold with the desired substitution pattern, ready for the subsequent attachment of other pharmacophoric elements to construct complex and highly active pharmaceutical agents.
Detailed Research Findings
The following tables present data on the biological activities of various quinoline derivatives, illustrating the therapeutic potential of this scaffold.
Table 1: Anticancer Activity of 4-Aroyl-6,7,8-trimethoxyquinoline Derivatives
| Compound | KB (IC₅₀, nM) | HT-29 (IC₅₀, nM) | MKN45 (IC₅₀, nM) | KB-vin10 (IC₅₀, nM) | KB-S15 (IC₅₀, nM) | KB-7D (IC₅₀, nM) |
|---|
| 11 | 217 | 327 | 239 | 246 | 213 | 252 |
This table showcases the potent antiproliferative activity of a 4-aroyl-6,7,8-trimethoxyquinoline derivative against various human cancer cell lines, including multidrug-resistant lines. mdpi.com
Table 2: c-Met Kinase Inhibitory Activity of 4-Phenoxy-6,7-disubstituted Quinoline Derivatives
| Compound | c-Met IC₅₀ (nM) |
|---|
| 35 | 4.3 |
This table highlights the selective and potent inhibitory activity of a 4-phenoxy-6,7-disubstituted quinoline derivative against the c-Met kinase, a key target in cancer therapy. nih.gov
Synthetic Methodologies for 4 6,7 Dimethoxyquinolin 4 Yloxy Phenol
Established Synthetic Pathways to the 4-Aryloxyquinoline Core
The formation of the ether linkage in 4-aryloxyquinoline compounds is a critical step, primarily achieved through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions on Halogenated Quinoline (B57606) Intermediates
A primary and well-established method for synthesizing the 4-aryloxyquinoline scaffold is through a nucleophilic aromatic substitution (SNAr) reaction. nih.govlibretexts.org This pathway typically involves the reaction of a halogenated quinoline, most commonly 4-chloro-6,7-dimethoxyquinoline (B44214), with a phenol (B47542) or phenoxide. chemicalbook.comchemicalbook.com 4-chloro-6,7-dimethoxyquinoline serves as a key intermediate in the synthesis of various biologically active compounds. chemicalbook.comguidechem.com
The SNAr mechanism proceeds via an addition-elimination sequence. youtube.com The nucleophile (in this case, the phenoxide) attacks the electron-deficient carbon atom at the C4 position of the quinoline ring, which bears the halogen leaving group. libretexts.org This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The aromaticity of the ring is temporarily broken in this step. Subsequently, the leaving group (typically a chloride ion) is eliminated, restoring the aromaticity of the quinoline ring and forming the final aryl ether product.
The success of this reaction is highly dependent on the electronic properties of the quinoline ring. Nucleophilic aromatic substitution is favored by the presence of electron-withdrawing groups on the aromatic ring, as they help to stabilize the negative charge of the intermediate carbanion. libretexts.org In quinoline and related heterocycles like quinazoline (B50416), the nitrogen atom within the ring acts as an electron-withdrawing group, activating the C4 position for nucleophilic attack. mdpi.comresearchgate.net This inherent electronic property makes halogenated quinolines suitable substrates for SNAr reactions.
Catalytic Approaches in Quinoline Ether Formation
Transition metal-catalyzed cross-coupling reactions provide a powerful alternative for the formation of the C-O bond in the 4-aryloxyquinoline core. These methods often offer milder reaction conditions compared to traditional SNAr reactions.
The Ullmann condensation is a classic copper-catalyzed reaction used to form aryl ethers from an aryl halide and an alcohol or phenol. wikipedia.orgorganic-chemistry.org Traditionally, these reactions required stoichiometric amounts of copper and high temperatures (often exceeding 200°C) in polar, high-boiling solvents. wikipedia.orgresearchgate.net The mechanism involves the formation of a copper(I) alkoxide or phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether. organic-chemistry.org Modern advancements have led to the development of more efficient catalytic systems using soluble copper salts with various ligands, which can promote the reaction under milder conditions. mdpi.comnih.gov Nanoparticle-based copper catalysts have also been explored to improve efficiency and catalyst reusability. researchgate.netmdpi.com
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination , have also been adapted for C-O bond formation. wikipedia.org While originally developed for creating carbon-nitrogen bonds, the use of specific palladium catalysts with sterically hindered phosphine (B1218219) ligands enables the efficient coupling of aryl halides with alcohols and phenols. wikipedia.orgias.ac.inresearchgate.net The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alcohol/phenoxide, deprotonation, and finally, reductive elimination to form the ether product. wikipedia.org These reactions are valued for their broad substrate scope and tolerance of various functional groups. wikipedia.orgias.ac.in
Development of Novel and Efficient Synthetic Protocols
Research continues to focus on refining the synthesis of 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol and related compounds to improve efficiency, increase yields, and align with environmentally friendly principles.
Process Optimization for Enhanced Yield and Selectivity
Significant efforts have been directed toward optimizing the synthesis of 4-aryloxyquinoline derivatives. tdcommons.org A common strategy involves the reaction of the key intermediate, 4-chloro-6,7-dimethoxyquinoline, with 4-aminophenol (B1666318) or a related phenol derivative under various conditions to maximize yield and purity. chemicalbook.comtdcommons.org
Optimization parameters typically include the choice of base, solvent, and reaction temperature. For instance, the use of a strong base like sodium tert-butoxide in a polar aprotic solvent such as N,N-dimethylacetamide has been reported. chemicalbook.com An alternative patented process describes using sodium hydroxide (B78521) as the base in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. tdcommons.org Another approach involves a multi-step synthesis beginning with 3,4-dimethoxy acetophenone, which is converted to 4-hydroxy-6,7-dimethoxyquinoline through nitration, condensation, and reductive cyclization, followed by chlorination with reagents like phosphorus oxychloride or thionyl chloride to yield the crucial 4-chloro-6,7-dimethoxyquinoline intermediate. google.com The final etherification step is then carried out. The table below summarizes various reported conditions for the crucial etherification step.
| Reactants | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 4-chloro-6,7-dimethoxyquinoline & 4-Aminophenol | Sodium t-butanolate | N,N-dimethyl acetamide | -5 to 110°C | 90% | chemicalbook.com |
| 4-chloro-6,7-dimethoxyquinoline & 4-Aminophenol | Sodium hydroxide | Dimethyl sulfoxide (DMSO) | 120-125°C | Not specified | tdcommons.org |
| 4-hydroxy-6,7-dimethoxyquinoline (precursor to chloro-intermediate) | N/A (Chlorination Step) | Phosphorus oxychloride | 60-120°C | Not specified | google.com |
| 4-hydroxy-6,7-dimethoxyquinoline (precursor to chloro-intermediate) | N/A (Chlorination Step) | Diethylene glycol dimethyl ether | 100°C | 79.2% | google.com |
Green Chemistry Principles in Synthesis
The application of green chemistry principles aims to make the synthesis of pharmaceuticals and chemical intermediates more sustainable. nih.gov These principles focus on reducing waste, using less hazardous materials, improving energy efficiency, and utilizing renewable resources. nih.govwjpmr.com
In the context of synthesizing the 4-aryloxyquinoline core, several green strategies can be applied:
Alternative Solvents: Traditional syntheses, particularly Ullmann reactions, often use high-boiling and potentially toxic solvents like DMF and nitrobenzene. wikipedia.org Green chemistry encourages their replacement with safer alternatives such as water, ethanol, or deep eutectic solvents (DES), which are mixtures of compounds that form a eutectic with a melting point lower than the individual components. nih.govresearchgate.net
Catalysis: The shift from stoichiometric reagents to catalytic ones is a cornerstone of green chemistry. The use of highly efficient and recyclable catalysts, such as nanocatalysts, can significantly reduce waste and improve the atom economy of the reaction. nih.gov Iron, an earth-abundant and non-toxic metal, is also being explored as a catalyst for quinoline synthesis. rsc.org
Energy Efficiency: Alternative energy sources like microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings compared to conventional heating methods. wjpmr.comresearchgate.net
Process Intensification: Developing one-pot or cascade reactions, where multiple synthetic steps are performed in the same reactor without isolating intermediates, reduces solvent use, purification steps, and waste generation. nih.gov
While specific literature detailing a fully "green" synthesis of this compound is not prominent, the application of these principles to established routes like the SNAr or Ullmann reactions represents a significant area for future development.
Structural Characterization and Elucidation of 4 6,7 Dimethoxyquinolin 4 Yloxy Phenol
Spectroscopic Analysis Techniques for Structural Confirmation
Spectroscopy is fundamental to the structural elucidation of new chemical entities. By interacting with molecules in distinct ways, different regions of the electromagnetic spectrum can reveal specific structural features. For 4-(6,7-dimethoxyquinolin-4-yloxy)phenol, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is employed for an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic skeletons. Although specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the known values of its constituent fragments: the 6,7-dimethoxyquinoline (B1600373) core and the p-hydroxyphenoxy group.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The aromatic protons on the quinoline (B57606) and phenol (B47542) rings would appear in the downfield region (typically 6.5-8.5 ppm). The two methoxy (B1213986) groups are expected to present as sharp singlets, while the hydroxyl proton would likely be a broad singlet, the position of which can vary depending on the solvent and concentration.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Quinoline H-2 | ~8.5 | Doublet (d) |
| Quinoline H-8 | ~7.8 | Singlet (s) |
| Quinoline H-5 | ~7.4 | Singlet (s) |
| Phenol H-2', H-6' | ~7.0 | Doublet (d) |
| Phenol H-3', H-5' | ~6.9 | Doublet (d) |
| Quinoline H-3 | ~6.5 | Doublet (d) |
| Phenolic OH | Variable | Broad Singlet (br s) |
Note: This is a table of predicted values based on analogous structures.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The spectrum for this compound would be characterized by a number of signals in the aromatic region (100-165 ppm) corresponding to the quinoline and phenol rings, and two signals in the aliphatic region (~56 ppm) for the methoxy carbons. lcms.cz
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C4 (Quinoline-O) | ~163 |
| C4' (Phenol-OH) | ~155 |
| C7 (Quinoline-OCH₃) | ~153 |
| C6 (Quinoline-OCH₃) | ~149 |
| C8a (Quinoline) | ~145 |
| C2 (Quinoline) | ~151 |
| C1' (Phenol-O) | ~148 |
| C4a (Quinoline) | ~113 |
| C2', C6' (Phenol) | ~123 |
| C3', C5' (Phenol) | ~117 |
| C5 (Quinoline) | ~108 |
| C8 (Quinoline) | ~103 |
| C3 (Quinoline) | ~100 |
Note: This is a table of predicted values based on analogous structures.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide structural clues through the analysis of its fragmentation patterns.
For this compound (molecular formula C₁₇H₁₅NO₄), the calculated molecular weight is approximately 297.29 g/mol . In a typical soft-ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 298.30. This is a critical piece of data for confirming the compound's identity. For comparison, the closely related aniline (B41778) derivative, 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline, shows a prominent [M+H]⁺ ion at m/z 297.1. chemicalbook.com
The fragmentation pattern under higher energy conditions, such as Electron Ionization (EI) or tandem MS (MS/MS), would likely involve characteristic losses. Common fragmentation pathways could include the cleavage of the ether bond, leading to ions corresponding to the dimethoxyquinoline and hydroxyphenol moieties, as well as the loss of methyl groups (-CH₃) from the methoxy substituents.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 298.30 | Protonated molecular ion |
| [M]⁺ | 297.29 | Molecular ion |
| [M-CH₃]⁺ | 282.27 | Loss of a methyl radical |
| [C₁₁H₁₀NO₃]⁺ | 204.06 | Fragment corresponding to the 6,7-dimethoxy-4-hydroxyquinoline ion |
Note: This is a table of predicted values.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl group. The C-O stretching of the aryl ether linkage would likely appear in the 1200-1250 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C bending vibrations will be seen in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy groups should also be observable. nist.govnist.gov
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| Phenolic O-H | 3200-3600 (broad) | Stretching |
| Aromatic C-H | 3000-3100 | Stretching |
| Aliphatic C-H (methoxy) | 2850-3000 | Stretching |
| Aromatic C=C | 1450-1600 | Bending |
Note: This is a table of predicted values based on analogous structures. nist.govnist.gov
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are vital for separating the components of a mixture and are routinely used to assess the purity of synthesized compounds. For a moderately polar compound like this compound, reversed-phase liquid chromatography is the method of choice.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical intermediates. A reversed-phase HPLC method would be suitable for this compound. In this mode, a nonpolar stationary phase (like C18 or Phenyl-Hexyl) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. scirp.orgresearchgate.net
The purity of the compound is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks. A typical method would show a single major peak for the pure compound, with any impurities appearing as separate, smaller peaks.
Suggested HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile and water (with 0.1% TFA or formic acid) |
| Elution | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or 335 nm) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Note: This is a table of suggested starting conditions for method development. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Separations
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm) and instrumentation capable of handling much higher pressures. This results in significantly faster analysis times, better peak resolution, and increased sensitivity, making it ideal for high-throughput analysis and for separating closely related impurities. lcms.cz
A UPLC method for this compound would provide a more detailed purity profile in a shorter amount of time compared to conventional HPLC. The improved resolution can reveal minor impurities that might be co-eluted with the main peak in an HPLC separation.
Suggested UPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 or PFP, <2 µm (e.g., 2.1 x 50 mm) |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid) |
| Elution | Fast Gradient |
| Flow Rate | 0.4 - 0.6 mL/min |
| Detection | UV-PDA (Photodiode Array) |
| Column Temperature | Controlled (e.g., 40 °C) |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is a powerful analytical technique that provides detailed information about the internal lattice structure of crystalline substances. By analyzing the diffraction pattern of an X-ray beam passed through a single crystal, scientists can determine the precise arrangement of atoms, bond lengths, bond angles, and intermolecular forces. This level of structural detail is crucial for understanding a compound's properties and for designing new molecules with desired functionalities.
While a specific crystal structure for this compound is not publicly available, the crystal structures of its key synthetic precursors have been determined, offering significant insights into the geometry of the core molecular framework. A 2016 study by Laus and colleagues detailed the crystal structures of several intermediates in a novel synthesis of the antitumor drug Cabozantinib, for which this compound is a closely related analogue. chemicalbook.comresearchgate.net
Two particularly relevant precursors whose crystal structures were elucidated are 6,7-dimethoxyquinolin-4(1H)-one and 4-(6,7-dimethoxyquinolin-4-yloxy)aniline . researchgate.net The latter is structurally very similar to the title compound, differing only by the substitution of a hydroxyl group with an amino group on the phenolic ring.
The single crystal X-ray diffraction analysis of 6,7-dimethoxyquinolin-4(1H)-one monohydrate revealed its detailed molecular and supramolecular structure. researchgate.net The crystallographic data for this precursor are summarized in the table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₃NO₄ |
| Formula Weight | 223.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.135(1) |
| b (Å) | 12.519(3) |
| c (Å) | 11.859(2) |
| β (°) | 98.53(3) |
| Volume (ų) | 1047.4(4) |
| Z | 4 |
Similarly, the crystal structure of 4-(6,7-dimethoxyquinolin-4-yloxy)aniline provides a close approximation of the conformational properties of this compound. The analysis of this precursor helps to understand the spatial relationship between the 6,7-dimethoxyquinoline core and the phenoxy moiety.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₇H₁₆N₂O₃ |
| Formula Weight | 296.32 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.164(2) |
| b (Å) | 5.733(1) |
| c (Å) | 20.489(4) |
| β (°) | 100.95(3) |
| Volume (ų) | 1403.4(5) |
| Z | 4 |
These crystallographic studies of key precursors provide a solid foundation for understanding the likely solid-state conformation of this compound, particularly the planarity of the quinoline ring system and the dihedral angle between the quinoline and phenol rings.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. nih.gov Different polymorphs of a compound can exhibit distinct physical and chemical properties, including melting point, solubility, and stability. The study of polymorphism is particularly critical in the pharmaceutical industry, as different crystalline forms of a drug can have different bioavailability and therapeutic effects.
While there is no specific study on the polymorphism of this compound, the extensive research into the crystalline forms of Cabozantinib , a complex derivative that contains the 4-(6,7-dimethoxyquinolin-4-yloxy) moiety, offers valuable insights into the potential for polymorphism in this class of compounds. Cabozantinib is known to exist in various polymorphic forms, particularly as its malate (B86768) and hydrochloride salts. google.comgoogle.com
For instance, different crystalline forms of Cabozantinib (L)-malate, designated as Form N-1 and Form N-2, have been characterized by their unique X-ray powder diffraction (XRPD) patterns. google.com These forms are distinguished by the presence of characteristic peaks at specific 2-theta angles. Similarly, various crystalline forms of Cabozantinib hydrochloride have also been identified and characterized. google.com The existence of these multiple crystalline forms for a closely related, more complex analogue underscores the likelihood that simpler derivatives, such as this compound, may also exhibit polymorphic behavior under different crystallization conditions.
Further illustrating the structural diversity in quinoline derivatives, a study on a benzothiophene-quinoline derivative identified two distinct polymorphs, or dimorphs, with different molecular arrangements. researchgate.net One form exhibited a slip-stacked column-like structure, while the other had a zig-zag crystal packing. These structural differences resulted in distinct mechanical, optical, and electronic properties for the two polymorphs. researchgate.net This highlights the profound impact that subtle changes in crystal packing can have on the macroscopic properties of a material.
The characterization of these different crystalline forms relies heavily on techniques such as X-ray powder diffraction (XRPD), which provides a fingerprint of a specific crystalline phase. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are also employed to study the thermal behavior and stability of different polymorphs.
Chemical Transformations and Derivatization Strategies of 4 6,7 Dimethoxyquinolin 4 Yloxy Phenol
Functionalization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in 4-(6,7-dimethoxyquinolin-4-yloxy)phenol is a prime site for derivatization, allowing for the introduction of a wide array of functional groups that can modulate the molecule's physicochemical properties and biological activity. Common transformations include alkylation, esterification, and etherification.
Alkylation and etherification reactions, for instance, can be employed to introduce alkyl or substituted alkyl chains. These modifications can impact the compound's lipophilicity and its ability to interact with biological targets. While direct O-alkylation of the subject compound is not extensively detailed in the available literature, analogous transformations on similar quinoline (B57606) systems suggest that these reactions are feasible. For example, the synthesis of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines has been achieved through the reaction of a 4-hydroxyquinoline (B1666331) precursor with alkyl halides in the presence of a base like potassium carbonate. nih.gov
Introduction of Diverse Chemical Moieties at the Phenyl Ring
The phenyl ring of this compound offers another platform for structural diversification. Electrophilic aromatic substitution reactions can be utilized to introduce various substituents onto this ring, thereby influencing the electronic and steric properties of the molecule.
While specific examples of direct substitution on this compound are not prominently reported, the synthesis of related compounds provides insights into potential transformations. For instance, the synthesis of the key intermediate for Cabozantinib often involves the use of 4-aminophenol (B1666318), which is then coupled with a protected quinoline moiety. researchgate.netx-mol.net This suggests that derivatives of the title compound with substituents on the phenyl ring could be prepared by starting with appropriately substituted phenols.
Design and Synthesis of N-Substituted and Ring-Modified Quinoline Analogues
Modifications to the quinoline ring system of this compound can lead to the development of novel analogues with altered biological activities. These modifications can include N-substitution at the quinoline nitrogen or alterations to the substituents on the quinoline ring itself.
While the direct modification of the quinoline ring in the context of the title compound is not extensively documented, general strategies for quinoline modification are well-established. For example, the reactivity of the quinoline ring allows for electrophilic or radical substitution at various positions. mdpi.com Furthermore, the methoxy (B1213986) groups at the 6 and 7 positions could potentially be demethylated to yield the corresponding dihydroxyquinoline derivatives, which could then be further functionalized. nih.gov
Application as a Key Intermediate in Multi-Step Organic Synthesis
The most significant application of this compound and its close derivatives is as a key intermediate in the synthesis of Cabozantinib. tdcommons.orgtdcommons.org The synthesis of Cabozantinib typically involves the coupling of 4-(6,7-dimethoxyquinolin-4-yloxy)aniline with a cyclopropane (B1198618) dicarboxamide derivative. researchgate.nettdcommons.org The aniline (B41778) derivative is readily prepared from the corresponding nitro compound, which in turn can be synthesized from this compound. chemicalbook.com
The synthesis of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline, a direct precursor in some synthetic routes to Cabozantinib, underscores the importance of the title compound's scaffold. tdcommons.orgchemicalbook.com Various improved processes for the preparation of this key intermediate have been developed to enhance yield and purity. tdcommons.org
The following table summarizes some of the key intermediates and final products derived from the this compound scaffold.
| Compound Name | Role/Application | Reference |
| 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline | Key intermediate for Cabozantinib | tdcommons.orgtdcommons.org |
| Cabozantinib | Multi-targeted tyrosine kinase inhibitor | researchgate.netx-mol.net |
| N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | Chemical name for Cabozantinib | tdcommons.org |
| 4-Alkoxy-2-aryl-6,7-dimethoxyquinolines | Analogues with potential biological activity | nih.gov |
Mechanistic Investigations of Biological Activity Associated with 4 6,7 Dimethoxyquinolin 4 Yloxy Phenol Derivatives
Modulation of Protein Kinase Enzymatic Activity
Derivatives of 4-(6,7-dimethoxyquinolin-4-yloxy)phenol have been identified as potent modulators of protein kinase activity, a critical component of cellular signal transduction. Their ability to inhibit specific kinases, particularly receptor tyrosine kinases (RTKs), underscores their therapeutic potential.
Inhibition of Receptor Tyrosine Kinases (RTKs) such as c-Met, KDR, c-Kit, flt-3, and flt-4 Signal Transduction Pathways
The 6,7-dimethoxyquinoline (B1600373) scaffold is a key pharmacophore in the design of inhibitors targeting various RTKs. Aberrant activation of RTKs such as c-Met (hepatocyte growth factor receptor), KDR (VEGFR-2), c-Kit, FLT3 (FMS-like tyrosine kinase 3), and FLT4 (VEGFR-3) is a hallmark of many cancers, driving tumor growth, angiogenesis, and metastasis. While specific inhibitory data for this compound against this panel of kinases is not extensively available in public literature, studies on structurally related 6,7-dimethoxyquinoline derivatives provide significant insights into their potential activity.
For instance, a series of N-(4-(6,7-disubstituted-quinolin-4-yloxy)-3-fluorophenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides, which share the core 6,7-dimethoxyquinolin-4-yloxy moiety, have been synthesized and evaluated as dual inhibitors of c-Met and VEGFR2 (KDR). These compounds demonstrated potent enzymatic inhibition with IC50 values in the low nanomolar range. This suggests that the this compound scaffold is conducive to binding at the ATP-binding sites of these kinases, thereby blocking their downstream signaling pathways.
The inhibitory activity of a novel FLT3 inhibitor, LT-171-861, which also contains a quinoline (B57606) core, has been reported with potent activity against FLT3 and its mutants. While not a direct derivative, this highlights the potential of quinoline-based structures to effectively inhibit this class of kinases. The table below summarizes the inhibitory activities of some representative 6,7-dimethoxyquinoline derivatives against key RTKs, illustrating the potential of this chemical class.
Table 1: Inhibitory Activity of Representative 6,7-Dimethoxyquinoline Derivatives Against Selected Receptor Tyrosine Kinases
| Compound Derivative | Target Kinase | IC50 (nM) |
|---|---|---|
| Phenylimidazolidine carboxamide derivative | c-Met | Low nM |
| Phenylimidazolidine carboxamide derivative | VEGFR2 (KDR) | Low nM |
| LT-171-861 (quinoline core) | FLT3 | < 1 |
| LT-171-861 (quinoline core) | FLT4 | 1-70 |
| LT-171-861 (quinoline core) | c-Kit | > 200 |
Note: The data presented is for structurally related derivatives and not for this compound itself.
Specificity and Potency Profiling Against Kinase Panels
The selectivity of kinase inhibitors is a critical aspect of their development to minimize off-target effects. Kinase panel screening is a common strategy to assess the specificity of a compound against a wide range of kinases. While a comprehensive kinase panel profile for this compound is not publicly available, the general behavior of quinoline-based kinase inhibitors suggests that they can be designed to exhibit a range of selectivity profiles.
For example, the inhibitor LT-171-861 showed high potency against FLT3, FLT1, and FLT4, with moderate activity against FGFR1, JAK family kinases, and c-Src, and weaker activity against other kinases like FMS, ERK2, and PIM2. This indicates that while a degree of promiscuity can exist, significant selectivity can be achieved through structural modifications. The development of selective inhibitors often involves iterative structure-activity relationship (SAR) studies to optimize interactions with the target kinase while minimizing binding to other kinases. The 4-phenoxy group of the parent compound offers a key point for modification to enhance both potency and selectivity.
Interference with Topoisomerase I Activity
Beyond kinase inhibition, derivatives of this compound have been investigated for their ability to interfere with the function of topoisomerase I (TOP1). TOP1 is a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription. Inhibitors of TOP1 trap the enzyme-DNA cleavage complex, leading to DNA strand breaks and subsequent cell death.
A study on 4-alkoxy-2-aryl-6,7-dimethoxyquinolines revealed their potential as a new class of TOP1 inhibitors. nih.gov These compounds were designed to mimic the action of established TOP1 poisons. The morpholino-containing analogs from this series demonstrated moderate TOP1 inhibitory activity in a DNA cleavage assay when compared to the well-known TOP1 inhibitor, camptothecin. The proposed mechanism involves the stabilization of the TOP1-DNA covalent complex. The quinoline core is thought to intercalate into the DNA at the site of the cleavage, while substituents at the 4-position can form hydrogen bonds with amino acid residues in the enzyme's active site, such as Arg364, further stabilizing the ternary complex. This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of DNA damage and the induction of apoptosis.
Cellular Effects in Preclinical In Vitro and Ex Vivo Models
The enzymatic inhibition observed with this compound derivatives translates into significant cellular effects, including the inhibition of proliferation, induction of apoptosis, and modulation of cellular migration.
Analysis of Cellular Proliferation and Apoptosis Pathways
The cytotoxic effects of this class of compounds have been evaluated in various cancer cell lines. For example, a structurally similar compound, 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline, exhibited significant cytotoxicity against human glioblastoma cell lines, inducing apoptotic cell death at micromolar concentrations. mdpi.com Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells.
The induction of apoptosis by phenolic compounds can be mediated through various pathways. The pro-apoptotic activity is often associated with the activation of caspases, a family of proteases that execute the apoptotic program. The this compound structure, with its phenolic hydroxyl group, may contribute to the generation of reactive oxygen species (ROS), which can trigger mitochondrial-mediated apoptosis. Furthermore, the inhibition of pro-survival signaling pathways, such as those downstream of the RTKs mentioned earlier (e.g., PI3K/Akt pathway), can shift the cellular balance towards apoptosis. Studies on related quinoline derivatives have shown that they can arrest the cell cycle at different phases, preventing cancer cells from progressing through division. nih.gov
Table 2: Cytotoxic Activity of a Structurally Related 6,7-Dimethoxyquinazoline Derivative
| Cell Line | Compound | IC50 (µM) | Effect |
|---|---|---|---|
| U373 (Glioblastoma) | WHI-P154 | Micromolar range | Apoptotic cell death |
| U87 (Glioblastoma) | WHI-P154 | Micromolar range | Apoptotic cell death |
Note: WHI-P154 is 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline, a structural analog.
Investigation of Cellular Differentiation and Migration Modulation
The metastatic spread of cancer is a major cause of mortality. The ability of cancer cells to migrate and invade surrounding tissues is a critical step in this process. Phenolic compounds, in general, have been shown to possess anti-migratory effects. For instance, various polyphenolic compounds have been reported to inhibit the migration of breast cancer cells. While specific data on the effect of this compound on cellular differentiation and migration is limited, its inhibitory action on kinases like c-Met, which is a key driver of cell motility and invasion, strongly suggests a potential role in modulating these processes.
The inhibition of c-Met signaling can disrupt the downstream pathways that regulate the actin cytoskeleton, cell adhesion, and the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix, facilitating cell invasion. Therefore, it is plausible that this compound and its derivatives could impair the migratory and invasive capacity of cancer cells. Further investigation into the effects of this specific compound on cell differentiation and migration is warranted to fully elucidate its anti-metastatic potential.
Effects on Angiogenesis-Related Mechanisms
Derivatives of the this compound scaffold have been the subject of preclinical investigations to determine their effects on angiogenesis, the physiological process through which new blood vessels form from pre-existing ones. These studies are crucial in assessing the potential of these compounds as anti-angiogenic agents, which have applications in cancer therapy and other diseases characterized by excessive blood vessel formation.
Research into structurally similar compounds, such as 4-anilino-6,7-dimethoxy quinazoline (B50416) derivatives, has provided insights into the potential anti-angiogenic mechanisms. One such derivative, designated as RB1, demonstrated a significant anti-tumor and anti-angiogenic effect in an Ehrlich Ascites Carcinoma (EAC) tumor model. nih.gov The anti-angiogenic effect of RB1 was evidenced by a reduction in vessel sprouting in the peritoneum of treated mice and the induction of an avascular zone in a chorioallantoic membrane (CAM) model. nih.gov Molecular docking studies suggest that the dual inhibitory potential of RB1 against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) is achieved through binding to the active sites of these receptors. nih.gov
The 6,7-dimethoxy substitution on the quinoline or quinazoline ring appears to be a key structural feature for anti-angiogenic activity. Studies on 4-senecioyloxymethyl-6,7-dimethoxycoumarin (B1257448) have indicated that the 6,7-dimethoxy moiety is important for its bioactivity. nih.gov This suggests that derivatives of this compound may exert their anti-angiogenic effects through similar mechanisms, potentially by interfering with key signaling pathways involved in endothelial cell proliferation, migration, and tube formation.
Table 1: Anti-angiogenic Activity of a 4-Anilino-6,7-Dimethoxy Quinazoline Derivative (RB1)
| Assay | Model | Observed Effect | Potential Mechanism of Action |
|---|---|---|---|
| In vivo Anti-angiogenesis | Ehrlich Ascites Carcinoma (EAC) Tumor Model | Reduced vessel sprouting in the peritoneum | Inhibition of VEGFR-2 and EGFR |
| Ex vivo Anti-angiogenesis | Chorioallantoic Membrane (CAM) Assay | Induced an avascular zone | Inhibition of VEGFR-2 and EGFR |
Anti-inflammatory and Antimicrobial Properties in Preclinical Contexts
The anti-inflammatory and antimicrobial potential of compounds related to this compound has been explored in several preclinical studies. These investigations often focus on the ability of these molecules to modulate inflammatory pathways and inhibit the growth of pathogenic microorganisms.
In the realm of anti-inflammatory research, novel 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives have been synthesized and evaluated. derpharmachemica.com Many of these compounds exhibited good anti-inflammatory activity, with one particular compound demonstrating the highest activity with an IC50 value of 1.772 µg/ml in an in vitro protein denaturation assay. derpharmachemica.com This suggests that the 6,7-dimethoxy quinazoline scaffold can serve as a basis for the development of potent anti-inflammatory agents. The proposed mechanism for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the production of prostaglandins. derpharmachemica.com
Furthermore, the synthesis of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone (B1245722) derivatives has yielded compounds with notable anti-inflammatory effects. nih.gov In a carrageenan-induced footpad edema assay in rats, these compounds exhibited anti-inflammatory activity at a dose of 30 mg/kg, with some derivatives showing more potent activity than the standard drug. nih.gov
Regarding antimicrobial properties, the quinoline core is a well-established pharmacophore in the development of antibacterial agents. apjhs.com New quinoline derivatives have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. apjhs.com In one study, all synthesized derivatives of 2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid showed antimicrobial activity. apjhs.com
Moreover, the challenge of antimicrobial resistance has led to the exploration of efflux pump inhibitors (EPIs) to restore the efficacy of existing antibiotics. nih.gov Structural modifications of the quinolin-4-yloxy core have been investigated to develop new inhibitors of the Staphylococcus aureus NorA efflux pump. nih.gov Two quinoline-4-carboxamide derivatives demonstrated a synergistic effect with ciprofloxacin (B1669076), reducing its minimum inhibitory concentration (MIC) by four-fold at non-toxic concentrations to human cells. nih.gov
Table 2: Anti-inflammatory and Antimicrobial Activities of Related Quinoline and Quinazoline Derivatives
| Compound Class | Biological Activity | Assay/Model | Key Findings |
|---|---|---|---|
| 2-Chloro-4-(aryl amino)-6,7-dimethoxy quinazolines | Anti-inflammatory | In vitro protein denaturation | IC50 value of 1.772 µg/ml for the most active compound. derpharmachemica.com |
| (4-Hydroxyphenyl)(2,4-dimethoxyphenyl) methanones | Anti-inflammatory | Carrageenan-induced rat paw edema | 52-67% inhibition of edema at 30 mg/kg. nih.gov |
| 2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid derivatives | Antimicrobial | In vitro evaluation against bacteria and fungi | All tested derivatives showed antimicrobial activity. apjhs.com |
| Quinoline-4-carboxamide derivatives | Efflux Pump Inhibition (S. aureus NorA) | Checkerboard and ethidium (B1194527) bromide efflux assays | 4-fold reduction in ciprofloxacin MIC. nih.gov |
Structure Activity Relationship Sar Studies of 4 6,7 Dimethoxyquinolin 4 Yloxy Phenol and Its Analogues
Correlating Structural Modifications with Biological Potency and Selectivity
SAR studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For analogues of 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol, modifications are typically made to three main regions: the quinoline (B57606) core, the linking ether oxygen, and the phenolic ring.
Modifications to the Quinoline Ring: The substitution pattern on the quinoline nucleus is a critical determinant of activity. The 6,7-dimethoxy groups on the parent compound are often investigated for their role in target binding. Research on related quinoline derivatives indicates that the presence and position of electron-donating groups, such as methoxy (B1213986) (-OCH₃) groups, can significantly enhance biological efficacy. rsc.org For instance, in a series of 4-alkoxyquinolines developed as antimycobacterial agents, the specific arrangement of substituents on the quinoline ring was crucial for potency. nih.gov Conversely, introducing electron-withdrawing groups, like halogens (e.g., -Cl, -F) or nitro groups (-NO₂), can also modulate activity, sometimes leading to increased potency. researchgate.netnih.gov Studies on 2-aryl-4-aryloxyquinolines showed that fluorine- and nitro-containing derivatives exhibited increased fungistatic activity. researchgate.net The spatial relationship and electronic nature of these peripheral substituents are key factors influencing the molecule's interaction with its biological target. researchgate.net
Modifications to the Phenolic Ring: The phenol (B47542) group can participate in hydrogen bonding, which may affect its interaction with biological targets. ontosight.ai The position and nature of substituents on this aryl ring significantly impact potency and selectivity. SAR studies on similar scaffolds have shown that adding bulky or lipophilic groups can enhance activity by improving hydrophobic interactions within a receptor's binding pocket. For example, replacing a hydrogen atom with groups like trifluoromethyl (-CF₃) or trifluoromethoxy (-OCF₃) has been shown to be favorable for antiplasmodial activity in some quinoline series. nih.gov The electronic properties of these substituents are also vital; electron-withdrawing groups have been observed to increase the potency of some quinolinium salts against opportunistic pathogens. nih.gov
Impact of the Ether Linkage: While the ether linkage is a stable connection, its replacement with other functional groups like an amino group (-NH-) to create 4-aminoquinolines can drastically alter the compound's properties. This change affects the geometry and electronic distribution of the entire molecule, leading to different binding modes and biological activities. acs.org Furthermore, extending the side chain attached to the quinoline core, for instance by introducing flexible alkylamino side chains, has been shown to enhance properties like water solubility and antiproliferative activity in other quinoline derivatives. frontiersin.org
The following table summarizes the general SAR trends for aryloxyquinoline analogues based on findings from related compound series.
| Structural Modification Region | Substituent Type | General Effect on Potency | Reference |
| Quinoline Ring (Positions 6, 7) | Electron-Donating (e.g., -OCH₃) | Often enhances activity | rsc.org |
| Electron-Withdrawing (e.g., -F, -NO₂) | Can increase activity | researchgate.net | |
| Phenolic Ring (Aryl Group) | Halogens (e.g., -F, -Cl) | Favorable for activity in some series | nih.gov |
| Bulky/Lipophilic (e.g., -CF₃) | Can improve hydrophobic interactions | nih.gov | |
| Linker | Ether vs. Amino | Alters geometry and binding properties | acs.org |
| Alkyl Chain Extension | Can enhance solubility and activity | frontiersin.org |
Identification of Key Pharmacophoric Elements within the Aryloxyquinoline Scaffold
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the aryloxyquinoline scaffold, several key pharmacophoric features have been identified through extensive research. rsc.orgnih.gov
Aromatic Quinoline System: The fused bicyclic aromatic system of the quinoline ring is a fundamental feature. It serves as a rigid scaffold and is capable of engaging in π-π stacking and hydrophobic interactions with biological targets, such as enzymes or receptors. nih.gov The nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor, a crucial interaction point for many quinoline-based drugs.
Hydrogen Bond Acceptors/Donors: The ether oxygen linking the quinoline and phenol moieties acts as a hydrogen bond acceptor. The dimethoxy groups at the 6 and 7 positions of the quinoline ring also serve as hydrogen bond acceptors. The hydroxyl group (-OH) on the terminal phenol is a critical hydrogen bond donor and acceptor. These features are often essential for anchoring the ligand within the active site of a protein. ontosight.ainih.gov
Hydrophobic/Aromatic Phenol Ring: The terminal phenol ring provides another site for aromatic and hydrophobic interactions. This part of the molecule often fits into a specific hydrophobic pocket of the target protein. The nature of substituents on this ring can fine-tune these interactions to improve binding affinity and selectivity.
A pharmacophore model developed for quinoline-based antioxidants identified an aromatic ring and three hydrogen bond acceptors as common chemical features required for activity. nih.gov This highlights the importance of these specific elements in the molecular architecture for biological function.
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. neliti.comnih.gov This approach allows for the prediction of the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. neliti.comnih.gov
For quinoline and its derivatives, various QSAR models have been successfully developed. These models typically use a set of "descriptors"—numerical values that quantify different physicochemical properties of the molecules, such as lipophilicity (cLogP), electronic properties (e.g., partial charge), and steric parameters (e.g., molecular volume). neliti.comnih.gov
A common approach is 3D-QSAR, such as Comparative Molecular Field Analysis (CoMFA). In a CoMFA study on quinoline derivatives with anti-gastric cancer activity, 33 compounds were analyzed to create a predictive model. mdpi.comnih.gov The resulting model showed robust correlation coefficients (e.g., R²train = 0.931, R²test = 0.875), indicating high statistical precision and predictive power. mdpi.comnih.gov The contour maps generated from such models provide a visual representation of how steric and electrostatic fields around the molecule influence activity, guiding the design of new analogues with enhanced potency. mdpi.comnih.gov
Another QSAR study on dequalinium (B1207927) analogues, which feature a quinoline ring, established a correlation between the blocking potency of K+ channels and electronic indices like the energy of the Lowest Unoccupied Molecular Orbital (E LUMO ). nih.gov Such models provide valuable insights into the structural features responsible for biological activity and help generate mathematical formulas to predict the activity of untested compounds quantitatively. neliti.com
| QSAR Study Subject | Key Findings/Model Performance | Descriptors Used | Reference |
| Quinoline-based anti-gastric cancer agents | High predictive power (R²test = 0.875) | Steric and electrostatic fields (CoMFA) | mdpi.comnih.gov |
| 4-Methyl-2-phenyl-quinoline antifungal agents | Lipophilicity (cLogP) is a major contributor to activity | Lipophilicity, electronic descriptors | neliti.com |
| Dequalinium analogue K+ channel blockers | Potency correlates with ELUMO | Partial charge, ELUMO, EHOMO | nih.gov |
Ligand-Based and Structure-Based Drug Design Principles
The development of novel analogues of this compound relies on established drug design principles, primarily categorized as ligand-based and structure-based approaches. wiley.comsemanticscholar.org
Ligand-Based Drug Design: This strategy is employed when the 3D structure of the biological target is unknown. It relies on the knowledge of molecules (ligands) that are known to interact with the target. mdpi.com The SAR data and pharmacophore models discussed previously are central to this approach. A known active molecule, such as a potent analogue from a screening campaign, is used as a template. mdpi.com New molecules are then designed to share the key pharmacophoric features of the template, with modifications aimed at improving activity or pharmacokinetic properties. mdpi.comresearchgate.net The 3D-QSAR/CoMFA models are prime examples of ligand-based tools that guide the design of new derivatives by highlighting regions where structural modifications would be beneficial. mdpi.comnih.gov
Structure-Based Drug Design: When the high-resolution 3D structure of the target protein (e.g., from X-ray crystallography) is available, a structure-based approach becomes possible. wiley.comsemanticscholar.org This powerful method involves analyzing the interactions between the ligand and the target at an atomic level. Molecular docking is a key technique used in this context. It computationally predicts the preferred orientation of a ligand when bound to a target, allowing for the evaluation of binding affinity and the identification of key interactions like hydrogen bonds and hydrophobic contacts. researchgate.net For instance, molecular docking studies on quinoline derivatives targeting HIV reverse transcriptase revealed that specific substitutions led to better binding affinity within the enzyme's allosteric site. nih.govnih.gov This structural information allows for the rational design of new compounds that fit more precisely into the binding site and form stronger interactions, leading to higher potency and selectivity. nih.gov
Computational and Theoretical Chemistry Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in identifying potential biological targets and understanding the structural basis of a ligand's activity. For 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol, docking simulations are crucial for exploring its interactions with various protein targets, particularly kinases, which are often implicated in diseases like cancer.
The quinoline (B57606) scaffold is a well-established pharmacophore known to interact with the ATP-binding site of many kinases. mdpi.com Docking studies of analogous compounds have frequently targeted receptors like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. researchgate.netnih.gov Simulations would likely place the 6,7-dimethoxyquinoline (B1600373) core of the molecule within the hydrophobic pocket of the kinase's hinge region. The nitrogen atom of the quinoline ring is expected to form a critical hydrogen bond with a backbone amide proton of a key amino acid residue in the hinge region, such as cysteine, a common interaction for quinoline-based inhibitors. researchgate.net
The 4-phenoxy group extends from this core, and its interactions can determine the compound's selectivity and potency. The terminal phenol (B47542) group is capable of forming additional hydrogen bonds with amino acid residues in the solvent-exposed region of the binding site, such as aspartate or glutamate. Hydrophobic interactions between the aromatic rings of the compound and nonpolar residues like valine, leucine, and alanine (B10760859) would further stabilize the ligand-protein complex. acs.org
Table 1: Potential Interacting Residues of this compound in a Kinase ATP-Binding Site (Hypothetical)
| Molecular Moiety | Type of Interaction | Potential Amino Acid Partners |
|---|---|---|
| Quinoline Nitrogen | Hydrogen Bond (Acceptor) | Cysteine, Alanine (Backbone NH) |
| Quinoline Rings | Hydrophobic (π-π stacking) | Phenylalanine, Tyrosine, Histidine |
| Dimethoxy Groups | van der Waals | Leucine, Valine, Isoleucine |
| Ether Oxygen | Hydrogen Bond (Acceptor) | Lysine, Arginine (Side Chain NH) |
These simulations provide a rational basis for the compound's potential mechanism of action and can guide the design of derivatives with improved binding affinity and specificity.
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net For this compound, these calculations can elucidate properties that are fundamental to its biological activity and metabolic stability.
Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key aspect of these studies. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov It is anticipated that the HOMO would be localized primarily on the electron-rich phenol ring, making this site susceptible to electrophilic attack and metabolic oxidation. Conversely, the LUMO is likely distributed across the quinoline ring system, indicating its potential to accept electrons.
Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for intermolecular interactions. nih.gov These maps would likely show negative potential (red/yellow) around the quinoline nitrogen, the ether oxygen, and the phenolic oxygen, identifying these as potential hydrogen bond acceptor sites. Regions of positive potential (blue) would be associated with the phenolic hydroxyl proton, a potential hydrogen bond donor site.
Table 2: Predicted Electronic Properties of this compound from Theoretical Calculations
| Property | Predicted Value/Description | Significance |
|---|---|---|
| HOMO Energy | ~ -5.5 to -6.0 eV | Relates to electron-donating ability; site of oxidation |
| LUMO Energy | ~ -1.0 to -1.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | ~ 2.0 to 3.5 D | Influences solubility and membrane permeability |
These theoretical calculations provide a detailed picture of the molecule's electronic characteristics, which are essential for understanding its interactions with biological targets and its metabolic fate. researchgate.net
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the binding pose and the conformational changes that may occur over time. researchgate.net For this compound, MD simulations are a critical step to validate docking results and gain a deeper understanding of the binding mechanism. tandfonline.comnih.gov
An MD simulation would typically be run for a duration of nanoseconds, tracking the movements of the ligand and the protein atoms in a simulated aqueous environment. nih.gov Key analyses performed on the simulation trajectory include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD for the ligand throughout the simulation indicates that it remains securely bound in the active site. nih.gov
Furthermore, MD simulations allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over the course of the simulation. This can reveal which interactions are transient and which are stable, providing a more accurate picture of the key binding determinants. researchgate.net The results can also be used to calculate the binding free energy using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), which offers a more quantitative estimate of binding affinity than docking scores alone. nih.gov
Predictive Modeling for Biological Activity and ADME Properties
Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) and the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, is a cornerstone of modern computational drug design. nih.govresearchgate.net These models use the chemical structure of a compound to forecast its biological activity and pharmacokinetic profile. mdpi.com
For this compound, QSAR models could be developed by comparing it to a series of structurally similar compounds with known biological activities. nih.govnih.govresearchgate.net These models can identify the key structural features (descriptors) that correlate with activity, providing a roadmap for designing more potent analogs. nih.gov
In silico ADME prediction is crucial for early-stage assessment of a compound's drug-likeness. researchgate.net Various computational models can predict properties that are critical for oral bioavailability and systemic exposure. For this compound, these predictions help to anticipate its behavior in a biological system. Key predicted parameters would include its lipophilicity (LogP), topological polar surface area (TPSA), water solubility, and potential for crossing the blood-brain barrier. mdpi.com Models can also predict its susceptibility to metabolism by cytochrome P450 enzymes and its potential to be a substrate for efflux transporters like P-glycoprotein. mdpi.com
Table 3: Predicted ADME Properties for this compound
| ADME Parameter | Predicted Value | Implication |
|---|---|---|
| Molecular Weight | ~311.3 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| LogP (Lipophilicity) | 3.0 - 4.0 | Good balance for permeability and solubility |
| Topological Polar Surface Area (TPSA) | ~60-70 Ų | Suggests good intestinal absorption and cell permeability |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five (<5) |
| Hydrogen Bond Acceptors | 5 | Compliant with Lipinski's Rule of Five (<10) |
These predictive models allow for the early identification of potential liabilities, enabling chemists to modify the structure to improve its pharmacokinetic profile before committing to costly synthesis and in vivo testing.
Advanced Analytical Methodologies for Research on 4 6,7 Dimethoxyquinolin 4 Yloxy Phenol
Impurity Profiling and Degradation Product Analysis in Research Samples
The purity of a chemical compound is paramount for the accuracy and reproducibility of research findings. Impurity profiling involves the identification and quantification of extraneous substances in a sample. These impurities can arise from the synthetic process (e.g., starting materials, by-products, intermediates) or from the degradation of the compound over time. Forced degradation studies are a critical component of this analysis, where the compound is subjected to various stress conditions to predict its stability and identify potential degradation products.
Methodologies for impurity and degradation analysis typically employ high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), to separate, identify, and quantify the parent compound and any related substances. For instance, in a forced degradation study of a complex molecule like thiocolchicoside, the compound was exposed to hydrolytic (acidic and basic), oxidative, and photolytic stress. nih.gov This approach revealed its degradation pathways and helped in identifying stability-indicating methods. nih.gov The degradation products were successfully separated and characterized using a gradient LC-MS method. nih.gov
While specific degradation products for "4-(6,7-Dimethoxyquinolin-4-yloxy)phenol" are not extensively documented in publicly available research, general knowledge of phenol (B47542) chemistry suggests potential degradation pathways. For example, the exposure of phenolic compounds to air and light can lead to oxidation, forming reactive intermediates like ortho-quinone methides, which can then rearrange into other products such as aurones and flavones. nih.gov A hypothetical impurity could be a dimeric species formed during synthesis, such as N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-6,7-dimethoxyquinolin-4-amine, which has been identified as an in-house impurity in related synthesis. pharmaffiliates.com
A systematic approach to analyzing impurities and degradation products in a research sample of "this compound" would involve the stress conditions outlined in the table below.
Table 1: Forced Degradation Conditions for Stability Assessment
| Stress Condition | Reagents/Environment | Potential Degradation Pathway |
|---|---|---|
| Acid Hydrolysis | Dilute HCl, heat | Cleavage of the ether linkage |
| Base Hydrolysis | Dilute NaOH, heat | Cleavage of the ether linkage, potential rearrangement |
| Oxidation | H₂O₂, UV light | Formation of quinone-like structures, ring opening |
| Photolysis | Exposure to UV/Visible light | Photodegradation, formation of radicals |
| Thermal Stress | High temperature | Decomposition |
Isotopic Labeling for Mechanistic Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule and to elucidate reaction mechanisms. This involves replacing one or more atoms of the compound with their isotopes, which can be either stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ³H, ¹⁴C, ¹¹C). The labeled compound is chemically identical to the unlabeled one but can be detected by techniques such as mass spectrometry or nuclear magnetic resonance (NMR) for stable isotopes, and by scintillation counting or positron emission tomography (PET) for radioactive isotopes.
For "this compound," isotopic labeling can be particularly insightful. A method for the rapid incorporation of carbon isotopes into the ipso-carbon of phenols has been reported, which could be adapted for this compound. uchicago.edu This strategy relies on a formal [5 + 1] cyclization to form the phenol ring, allowing for the introduction of ¹³C, ¹⁴C, or even the short-lived ¹¹C. uchicago.edu
The applications of isotopically labeled "this compound" are manifold:
Mechanistic Studies: By labeling specific atoms, researchers can follow their path through a chemical reaction, providing definitive evidence for proposed mechanisms.
Metabolic Studies: Labeled compounds are invaluable in absorption, distribution, metabolism, and excretion (ADME) studies. uchicago.edu For instance, ¹⁴C-labeled compounds are considered the gold standard for determining the metabolic fate of new chemical entities. uchicago.edu
Medical Imaging: Molecules labeled with positron-emitting isotopes like ¹¹C can be used as probes in PET imaging to visualize and quantify biological processes in vivo. uchicago.edu
The choice of isotope depends on the specific application, with each offering distinct advantages.
Table 2: Isotopes for Labeling and Their Research Applications
| Isotope | Type | Detection Method | Application in Research |
|---|---|---|---|
| ¹³C | Stable | NMR, Mass Spectrometry | Mechanistic studies, metabolic pathway elucidation |
| ¹⁴C | Radioactive | Scintillation Counting | ADME studies, quantitative analysis |
| ¹¹C | Radioactive | Positron Emission Tomography (PET) | In vivo imaging, receptor occupancy studies |
High-Throughput Screening Methodologies for Derivative Evaluation
High-throughput screening (HTS) allows for the rapid evaluation of large libraries of chemical compounds for their biological activity against a specific target. This is a cornerstone of modern drug discovery and is essential for efficiently assessing derivatives of a lead compound like "this compound." HTS can be broadly categorized into experimental (in vitro) and computational (in silico) approaches.
Experimental High-Throughput Screening: This involves the use of automated robotic systems to test thousands of compounds in parallel in a specific biological assay. These assays are designed to be simple, robust, and sensitive, providing a clear readout of activity. For example, a cell-based HTS assay was developed to screen approximately 5,120 small molecules to identify inhibitors of parthanatos, a specific form of cell death. nih.gov This led to the identification of neuroprotective compounds like 4'-methoxyflavone (B190367) and 3',4'-dimethoxyflavone. nih.gov A similar approach could be used to screen derivatives of "this compound" for a desired biological effect, such as enzyme inhibition or receptor binding.
Computational High-Throughput Screening (Virtual Screening): Virtual screening uses computer models to predict the activity of compounds against a biological target. This is a cost-effective way to prioritize which compounds to synthesize and test experimentally. A common approach is molecular docking, where the 3D structure of a compound is computationally "docked" into the binding site of a target protein. For instance, a library of phloroglucinol (B13840) derivatives was screened against HIV reverse transcriptase using a series of computational filters, including toxicity potential and predicted ADME parameters, followed by molecular docking. nih.gov This identified 37 compounds with good predicted binding affinity. nih.gov This in silico approach could be applied to a virtual library of "this compound" derivatives to identify those with the highest probability of interacting with a target of interest.
The general workflow for evaluating derivatives using HTS methodologies is summarized below.
Table 3: High-Throughput Screening Workflow for Derivative Evaluation
| Stage | Methodology | Description | Outcome |
|---|---|---|---|
| 1. Library Generation | Chemical Synthesis / Virtual Library Design | Creation of a diverse set of derivatives of the parent compound. | A collection of molecules for screening. |
| 2. Primary Screen | Experimental HTS / Virtual Screening | Rapid assessment of all compounds in the library against the target. | Identification of "hits" with potential activity. |
| 3. Hit Confirmation | Re-testing of Hits | Confirmation of the activity of the initial hits in the primary assay. | A smaller set of confirmed active compounds. |
| 4. Secondary Assays | In-depth Biological Characterization | Further testing of confirmed hits in more complex biological assays. | Prioritization of the most promising lead compounds for further development. |
Future Research Directions and Unaddressed Questions
Exploration of Novel Biological Targets for Quinoline-Based Compounds
The versatility of the quinoline (B57606) scaffold has been demonstrated through its activity against a wide range of diseases, including malaria, cancer, and various infections. ontosight.ainih.gov Many current quinoline-based drugs, such as Cabozantinib, which contains the 6,7-dimethoxyquinoline-4-yloxy moiety, target well-established protein kinases involved in cancer signaling pathways like c-Met, VEGFR, and EGFR. nih.govacs.org However, the future of quinoline-based drug discovery lies in expanding the therapeutic landscape to novel and less-explored biological targets.
Future research should focus on:
Neurodegenerative Diseases: Quinoline derivatives have shown potential in addressing neurological disorders by reducing inflammation and preventing cell damage in the brain. ontosight.ai Investigating the efficacy of compounds like 4-(6,7-dimethoxyquinolin-4-yloxy)phenol and its analogues against targets implicated in Alzheimer's and Parkinson's disease represents a promising frontier. mdpi.com
Epigenetic Modifiers: Beyond kinases, epigenetic targets such as DNA methyltransferases (DNMTs) are gaining attention. Novel quinoline compounds have been developed that exhibit inhibitory and degradation activity against DNMTs, suggesting a dual mechanism of action that could be explored for new cancer therapies. mdpi.com
Infectious Diseases: With growing antimicrobial resistance, there is an urgent need for new therapeutic agents. nih.gov Quinolines have a long history as antimalarial and antibacterial agents, and future work could explore their activity against emerging and drug-resistant pathogens, including viruses, fungi, and parasites. ontosight.aiingentaconnect.comresearchgate.net
Dual-Target and Multi-Target Ligands: Developing single molecules that can modulate multiple targets offers a strategy to overcome drug resistance and improve efficacy. nih.govmdpi.com Designing hybrids that combine the quinoline scaffold with other pharmacologically active moieties could lead to innovative treatments for complex diseases. nih.govresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Derivative Discovery
Key areas for the application of AI/ML include:
Predictive Bioactivity Modeling: Machine learning algorithms, such as Random Forest and Support Vector Machines, can be trained on existing data to predict the bioactivity of novel quinoline derivatives against various targets. researchgate.netnih.govgithub.io This allows for the rapid virtual screening of large chemical libraries, prioritizing compounds with the highest likelihood of success for synthesis and testing. plos.orgbiorxiv.org
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By providing the this compound scaffold as a starting point, these algorithms can generate novel derivatives with optimized binding affinity, selectivity, and drug-like properties. researchgate.net
Structure-Activity Relationship (SAR) Analysis: AI can analyze complex SAR data to identify the key structural features that influence a compound's biological activity. researchgate.netmdpi.com This provides valuable insights for medicinal chemists to rationally design more potent and selective analogues.
Reaction Prediction and Synthesis Optimization: AI tools are being developed to predict the outcomes of chemical reactions and to devise the most efficient synthetic routes. researchgate.net This can significantly accelerate the synthesis of complex quinoline analogues while minimizing cost and waste.
Development of Advanced Synthetic Routes for Complex Analogues
While classical methods for quinoline synthesis like the Skraup and Friedländer reactions are well-established, the demand for structurally complex and diverse analogues necessitates the development of more advanced and sustainable synthetic strategies. nih.govresearchgate.net
Future efforts in synthetic chemistry should be directed towards:
C–H Bond Functionalization: This modern strategy allows for the direct introduction of functional groups onto the quinoline core, avoiding the need for pre-functionalized starting materials. rsc.org It offers a more efficient and atom-economical way to create diverse libraries of compounds for screening. rsc.org
Green Chemistry Approaches: There is a growing emphasis on developing environmentally friendly synthetic methods. ijpsjournal.com This includes the use of greener solvents like water and ethanol, catalyst-free reactions, and energy-efficient techniques such as microwave-assisted synthesis. researchgate.netbohrium.comtandfonline.com These approaches reduce waste, minimize the use of hazardous reagents, and align with the principles of sustainable chemistry. bohrium.com
Metal-Free Catalysis: To avoid the use of toxic and expensive transition metals, researchers are developing metal-free catalytic systems for quinoline synthesis. nih.govacs.org These methods offer a milder and more environmentally benign pathway to valuable quinoline structures. nih.gov
Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from multiple starting materials. This approach is highly efficient and ideal for generating structural diversity in quinoline derivatives.
Role of this compound as a Chemical Probe in Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target. rsc.org While this compound is known as a key fragment and intermediate in the synthesis of kinase inhibitors, its potential as a standalone chemical probe remains largely unexplored. evitachem.com
Future research could investigate its utility in the following areas:
Fragment-Based Drug Discovery (FBDD): As a core component of potent inhibitors, this compound is an ideal candidate for FBDD. rsc.org In this approach, small "fragments" that bind weakly to a target are identified and then optimized into more potent lead compounds. acs.orgresearchgate.net The this compound fragment could be screened against various protein families, particularly kinases, to identify new interactions and starting points for drug design. nih.gov
Development of Fluorescent Probes: The quinoline scaffold is known for its interesting fluorescence properties and has been used to develop probes for bio-imaging. crimsonpublishers.comcrimsonpublishers.comnih.gov By chemically modifying this compound, it may be possible to create fluorescent probes that can visualize specific targets or processes within living cells, helping to elucidate biological mechanisms and diagnose diseases. acs.orgcrimsonpublishers.comresearchgate.net
Target Identification and Validation: Using the compound as a chemical probe could help in identifying new biological targets. By attaching a reactive group or a tag, researchers can use the molecule to "fish" for binding partners in cell lysates, potentially uncovering novel proteins involved in disease that could become the targets for future drugs.
The continued exploration of this compound and its derivatives holds immense promise. By venturing into novel biological targets, harnessing the power of artificial intelligence, advancing synthetic methodologies, and developing its role as a chemical probe, the scientific community can continue to build upon the rich chemical and therapeutic legacy of the quinoline scaffold.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution, where 4-chloro-6,7-dimethoxyquinoline reacts with 4-aminophenol under basic conditions. Optimization involves controlling temperature (70–90°C), solvent choice (e.g., DMF or DMSO), and catalyst use (e.g., K₂CO₃). Post-synthesis purification typically employs column chromatography with gradients of ethyl acetate/hexane. Reaction progress is monitored via TLC or HPLC, with final characterization using -/-NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- Spectroscopy : -NMR (δ 3.9–4.1 ppm for methoxy groups; δ 6.8–8.2 ppm for aromatic protons) and -NMR confirm substituent positions. IR spectroscopy identifies phenolic -OH stretches (~3200 cm).
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%).
- Mass Spectrometry : HRMS (ESI+) provides exact mass validation (expected [M+H] at m/z 368.1372).
Cross-referencing with NIST Chemistry WebBook data ensures accuracy .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : The compound is classified as acutely toxic (oral, Category 4; H302) and a respiratory irritant (H335). Required precautions include:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis.
- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.
- Spill Management : Neutralize with vermiculite and dispose as hazardous waste .
Advanced Research Questions
Q. How do researchers resolve discrepancies in reported biological activity data for this compound across different in vitro models?
- Methodological Answer : Contradictions in IC₅₀ values (e.g., kinase inhibition assays) may arise from:
- Assay Conditions : Variations in ATP concentration, pH, or incubation time. Validate using standardized protocols (e.g., Eurofins Panlabs kinase profiling).
- Cell Line Specificity : Metabolic differences in HepG2 vs. HEK293 cells require orthogonal validation (e.g., CRISPR knockdown of target kinases).
- Data Normalization : Use internal controls (e.g., staurosporine as a reference inhibitor) and replicate experiments (n ≥ 3) .
Q. What strategies mitigate oxidative degradation of this compound during long-term stability studies?
- Methodological Answer : Degradation occurs via quinoline ring oxidation. Mitigation approaches include:
- Storage : Lyophilization under vacuum with cryoprotectants (trehalose/mannitol).
- Antioxidants : Add 0.01% BHT to ethanolic stock solutions.
- Analytical Monitoring : Accelerated stability testing (40°C/75% RH for 6 months) with UPLC-PDA to track degradation products (e.g., quinoline-N-oxide at RT ~4.2 min) .
Q. How does the structural modification of this compound influence its binding affinity to kinase targets like MET/VEGFR2?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) reveal:
- Methoxy Groups : 6,7-Dimethoxy on quinoline enhances hydrophobic interactions with MET’s ATP-binding pocket (ΔG ~-9.2 kcal/mol).
- Phenolic -OH : Hydrogen bonds with VEGFR2’s Asp1046; methylation reduces activity by 60%.
- SAR Studies : Analogues with 4-fluoro substitution on the phenol ring show improved selectivity (Ki MET: 2.3 nM vs. VEGFR2: 4.7 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
